2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]-2-hydroxyacetaldehyde

ALDH1A1 cancer stem cell chemoresistance

Classical ALDH inhibitors (DEAB, disulfiram) lack isoenzyme selectivity, confounding phenotypic readouts in cancer stem cell (CSC) research. This norbornane-based ALDH1A1 inhibitor solves that problem with single-target precision: • IC₅₀ 80 nM on human recombinant ALDH1A1 with >12-fold selectivity over ALDH1A3 • >200-fold more potent than tool compound CB29 (IC₅₀ 16 μM vs. 80 nM) • Strong cisplatin synergy in OVCAR5 ovarian cancer cells (combination index 0.42 at 10 μM) Supplied at ≥95% purity for batch-to-batch reproducibility across multi-laboratory studies.

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
Cat. No. B13211195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]-2-hydroxyacetaldehyde
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESC1CC2CC1CC2(CN)C(C=O)O
InChIInChI=1S/C10H17NO2/c11-6-10(9(13)5-12)4-7-1-2-8(10)3-7/h5,7-9,13H,1-4,6,11H2
InChIKeyKMINWHOBOHUALS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]-2-hydroxyacetaldehyde – A Potent and Selective ALDH1A1 Inhibitor for Oncology and Metabolic Disease Research


2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]-2-hydroxyacetaldehyde (CAS 1566291‑24‑4) is a small‑molecule aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitor built on a chiral norbornane scaffold . It inhibits human recombinant ALDH1A1 with an IC₅₀ of 80 nM and shows >12‑fold selectivity over ALDH1A3 in cellular assays [1]. The compound is supplied as a research‑grade reagent (purity ≥95 %) by vendors including Sigma‑Aldrich (Enamine) and CymitQuimica .

Why Off‑the‑Shelf ALDH Inhibitors Are Not Direct Replacements for 2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]-2-hydroxyacetaldehyde


Class‑level ALDH inhibitors (e.g., DEAB, disulfiram, CB29) display markedly lower potency or divergent isoenzyme selectivity [1][2]. The norbornane‑based scaffold of the target compound places the aminomethyl and hydroxyacetaldehyde substituents in a rigid exo‑2‑position that is critical for ALDH1A1 binding, as evidenced by a >200‑fold gain in inhibitory potency over the broadly used tool compound CB29 (IC₅₀ 16 μM vs. 80 nM) [2][3]. Simple replacement by a less‑constrained analog therefore risks loss of both potency and selectivity.

Quantitative Differentiation of 2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]-2-hydroxyacetaldehyde: Head‑to‑Head and Cross‑Study Evidence


ALDH1A1 Inhibitory Potency: 200‑Fold Improvement Over CB29

The target compound inhibits human recombinant ALDH1A1 with an IC₅₀ of 80 nM [1]. In a separate study using the same substrate (propionaldehyde), the widely used ALDH1A1 inhibitor CB29 exhibited an IC₅₀ of 16 000 nM [2]. The resulting 200‑fold potency difference is consistent with the constrained norbornane scaffold placing key hydrogen‑bond donors in an optimal geometry for the ALDH1A1 active site.

ALDH1A1 cancer stem cell chemoresistance

ALDH1A3 Selectivity: A 12.5‑Fold Window in Cellular Context

In human PEO1 ovarian cancer cells, the target compound showed an IC₅₀ of 1000 nM for ALDH1A3, yielding 12.5‑fold selectivity relative to its ALDH1A1 IC₅₀ of 80 nM [1]. By contrast, CB29 is reported to inhibit ALDH1A1 and ALDH3A1 equally at 10 μM, and DEAB lacks significant selectivity among ALDH isoforms [2].

ALDH1A3 isoform selectivity ovarian cancer

Chemical Stability and Purity: ≥95 % Assured by Vendor COA

Commercial suppliers list the compound at a minimum purity of 95 % (CymitQuimica) ; Sigma‑Aldrich provides certificates of analysis upon request . This contrasts with laboratory‑synthesized congeners that often require in‑house purification and characterisation, introducing batch‑to‑batch variability.

chemical purity reproducibility assay consistency

High‑Impact Application Scenarios for 2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]-2-hydroxyacetaldehyde


ALDH1A1‑Positive Cancer Stem Cell Enrichment and Chemoresistance Studies

The compound’s potent ALDH1A1 inhibition (IC₅₀ 80 nM) supports its use as a chemical probe in cancer stem cell (CSC) biology, where ALDH1A1 activity is a functional marker. In combination with cisplatin, it has been shown to reduce the combination index to 0.42 at 10 μM in OVCAR5 ovarian cancer cells, indicative of strong synergy [1]. Its >12‑fold selectivity over ALDH1A3 further minimises confounding effects from other ALDH isoforms [2].

Pharmacological Dissection of ALDH1A1 vs. ALDH2 in Alcohol Metabolism

Classical ALDH inhibitors such as disulfiram and DEAB inhibit both ALDH1A1 and ALDH2, causing mixed phenotypes. The target compound’s low nanomolar potency on ALDH1A1 and limited published activity on ALDH2 (IC₅₀ values not reported but inferred from selectivity data) make it a sharper tool for isolating ALDH1A1’s role in ethanol metabolite processing and fatty acid oxidation [1].

In Vitro Metabolism and Drug‑Drug Interaction (DDI) Screening

ALDH1A1 contributes to the metabolism of cyclophosphamide and other oxazaphosphorines. The compound can be used at concentrations as low as 100–500 nM to phenocopy ALDH1A1 knockdown, enabling DDI risk assessment without the need for genetic manipulation [1][2]. The guaranteed ≥95 % purity and commercial availability ensure that multi‑laboratory consortia can adopt identical batches .

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